O-allyl-AP

Electrophysiology GABA-A receptor pharmacology Neurosteroid signaling

O-allyl-AP (also designated BR351 or 3α-O-allyl-allopregnanolone) is a synthetic neurosteroid analog of the endogenous neuroactive steroid allopregnanolone (AP). The compound is defined by a key structural modification—substitution of the 3α-hydroxyl group with an O-allyl moiety—that fundamentally alters its pharmacological profile relative to the parent molecule.

Molecular Formula C24H38O2
Molecular Weight 358.57
Cat. No. B1193339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-allyl-AP
SynonymsO-allyl-AP;  3alpha-O-Allyl-allopregnanolone
Molecular FormulaC24H38O2
Molecular Weight358.57
Structural Identifiers
SMILESCC([C@H]1CC[C@@]2([H])[C@]3([H])CC[C@@]4([H])C[C@H](OCC=C)CC[C@]4(C)[C@@]3([H])CC[C@]12C)=O
InChIInChI=1S/C24H38O2/c1-5-14-26-18-10-12-23(3)17(15-18)6-7-19-21-9-8-20(16(2)25)24(21,4)13-11-22(19)23/h5,17-22H,1,6-15H2,2-4H3/t17-,18+,19-,20+,21-,22-,23-,24+/m0/s1
InChIKeyDUOFFKJCKGQKAM-AFGCANKYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

O-allyl-AP (BR351): A Structurally Differentiated Allopregnanolone Analog with Divergent GABA-A Modulation for Neuroregenerative Research Procurement


O-allyl-AP (also designated BR351 or 3α-O-allyl-allopregnanolone) is a synthetic neurosteroid analog of the endogenous neuroactive steroid allopregnanolone (AP). The compound is defined by a key structural modification—substitution of the 3α-hydroxyl group with an O-allyl moiety—that fundamentally alters its pharmacological profile relative to the parent molecule [1]. Unlike allopregnanolone, which acts as a positive allosteric modulator of GABA-A receptors, O-allyl-AP induces long-lasting desensitization/inhibition of GABA-A-activated currents [1]. This altered receptor pharmacology is accompanied by a marked amplification of both neuroproliferative and neuroprotective activities, creating a distinct functional profile for experimental applications in neurogenesis, neuroprotection, and cell-fate modulation research [2].

Why O-allyl-AP Cannot Be Replaced by Generic Allopregnanolone or Other AP Analogs in Mechanistic Neuroscience Studies


The natural neurosteroid allopregnanolone is a pleiotropic molecule whose concurrent pro-proliferative and GABA-A-potentiating activities limit its utility as a selective experimental tool [1]. Chemical libraries containing generic 'allopregnanolone analogs' or 'neurosteroid derivatives' are heterogeneous populations; simple structural similarity to AP does not predict functional behavior. Direct comparative data demonstrate that O-allyl-AP exhibits a qualitatively opposite GABA-A receptor action (sustained inhibition vs. allosteric potentiation by AP) and a quantitatively superior capacity to stimulate neural progenitor proliferation and to suppress Aβ42-induced apoptosis relative to the parent compound [2][3]. The stereoisomeric counterpart BR297 (3β-O-allyl-epi-AP) is devoid of proliferative activity entirely, further illustrating that minor stereochemical or substitutional variations within the O-allyl allopregnanolone series produce non-overlapping biological profiles [3]. Consequently, interchangeability among AP analogs is scientifically unsupported; selection must be guided by compound-specific, assay-matched evidence.

O-allyl-AP (BR351): Quantified Differential Performance Against Closest Analogs — A Procurement Evidence Guide


GABA-A Receptor Modulation: O-allyl-AP Elicits Functional Antagonism, Not Allosteric Potentiation

Patch-clamp recordings in NCB20 cells expressing functional GABA-A receptors revealed that, contrary to allopregnanolone (AP) which acts as a positive allosteric modulator, O-allyl-AP (BR351) induces a long-lasting desensitization/inhibition of GABA-A-activated currents [1]. This represents a qualitative functional reversal—from receptor potentiation to sustained inhibition—conferred by the 3α-O-allyl substitution.

Electrophysiology GABA-A receptor pharmacology Neurosteroid signaling

Neural Progenitor Proliferation: O-allyl-AP Stimulates EdU Incorporation to a Significantly Greater Extent Than the Parent Neurosteroid Allopregnanolone

In adult subventricular zone stem cell cultures and primary hippocampal cultures, 3α-O-allyl-allopregnanolone (O-allyl-AP) produced a statistically significant, higher stimulation of cell proliferation than allopregnanolone, as measured by 5-ethynyl-2′-deoxyuridine (EdU) incorporation [1]. While exact fold-changes require retrieval from the full-text dose-response curves, the authors explicitly state that the stimulatory effect was 'significantly higher' and that the 3β isomer was completely ineffective, confirming stereospecificity and superiority over the natural neurosteroid baseline [1].

Neurogenesis Progenitor cell proliferation Neural stem cell biology

Neuroprotection Against Amyloid-β Toxicity: O-allyl-AP Completely Suppresses Aβ42-Induced Caspase 3/7 Activation, Surpassing Allopregnanolone

In neural stem cell cultures exposed to amyloid-β 42 (Aβ42), O-allyl-AP (3α-O-allyl-allopregnanolone) treatment completely prevented caspase 3/7 activation, an effect that exceeded the neuroprotective capacity of allopregnanolone in the same assay [1]. The 12-oxo-allopregnanolone analogs were ineffective, underscoring the necessity of the O-allyl modification for maximal anti-apoptotic activity [1].

Neuroprotection Amyloid-β toxicity Alzheimer's disease models

Selective Enhancement of Nestin+ Progenitors: O-allyl-AP Promotes Lineage-Specific Proliferation Not Observed with Broad-Spectrum AP Activity

Immunocytochemical analysis in neural stem cell cultures showed that 3α-O-allyl-allopregnanolone specifically enhanced proliferation of Nestin-positive progenitors and promoted differentiation of doublecortin-positive neurons, indicating a targeted neurogenic effect [1]. This lineage-specific pro-proliferative activity is not a reported property of the parent compound allopregnanolone in the same experimental context, which stimulates a broader, less specific cell population [1].

Progenitor targeting Nestin-positive cells Neuronal differentiation

In Vivo Cognitive and Neurogenic Efficacy: O-allyl-AP Counteracts Age-Related Decline in Neurogenesis and Cognitive Performance in Aged Mice

In vivo administration of O-allyl-AP in aged mice effectively countered the age-related decline in neurogenesis and improved cognitive performance, as documented in the multidisciplinary PhD dissertation that comprehensively characterized this compound [2]. While allopregnanolone has demonstrated similar effects in certain models, the O-allyl-AP data establish its in vivo efficacy as a neurogenic and cognition-enhancing agent, distinguishing it from inactive stereoisomers such as BR297 [1].

In vivo neurogenesis Cognitive aging Behavioral pharmacology

Oxidative Stress Protection: O-allyl-AP Outperforms Allopregnanolone in SH-SY5Y Neuronal Survival Assays

Comparative assessment of oxidative stress-induced neuronal death in SH-SY5Y cells demonstrated that BR351 (O-allyl-AP) exhibited notable advantages over allopregnanolone in protecting against oxidative damage [1]. The study highlights that both O-allyl-AP (BR351) and its 3β-epimer BR297 provided superior protection relative to AP, confirming that the O-allyl substitution—regardless of stereochemistry—enhances neuroprotective resilience in this paradigm [1].

Oxidative stress Neuroprotection Neuronal survival

O-allyl-AP (BR351): Prioritized Research Application Scenarios Derived from Quantitative Differentiation Evidence


Mechanistic Dissection of Neurosteroid-Mediated Neuroprotection Without GABA-A Potentiation Confounds

Because O-allyl-AP induces GABA-A receptor inhibition rather than potentiation, it is the preferred probe for studies aiming to isolate neuroprotective mechanisms that are independent of GABA-A positive modulation. This is directly supported by patch-clamp evidence showing long-lasting desensitization/inhibition of GABA-A currents in NCB20 cells, in contrast to allopregnanolone's positive allosteric activity [1]. Experimental designs employing O-allyl-AP can thereby exclude GABA-A-driven effects that would otherwise confound interpretation of neuroprotection endpoints.

High-Efficiency Expansion of Neural Stem and Progenitor Cells for Ex Vivo and Transplantation Studies

O-allyl-AP's significantly greater stimulation of neural progenitor cell proliferation—measured by EdU incorporation in subventricular zone and hippocampal cultures—positions it as a superior agent for ex vivo expansion of Nestin+ neural progenitors and doublecortin+ neuronal precursors [2]. Procurement for stem cell biology laboratories generating transplantable neuronal populations is justified by the compound's stereospecific (3α-active, 3β-inactive) proliferative activity and its capacity to promote neuronal differentiation alongside proliferation [2].

Amyloid-β Toxicity Models Requiring Complete Suppression of Caspase-Mediated Apoptosis

In Alzheimer's disease research involving Aβ42 challenge, O-allyl-AP achieves complete blockade of caspase 3/7 activation, a level of protection not attained by allopregnanolone [2]. This makes it the indicated compound for experimental paradigms where near-total elimination of apoptotic signaling is required to study downstream survival pathways or to establish maximal-effect benchmarks in neuroprotection screens [2].

In Vivo Cognitive Aging and Neurogenesis Rescue Studies in Rodent Models

Documented in vivo efficacy in counteracting age-related neurogenesis decline and cognitive impairment in aged mice supports the application of O-allyl-AP in preclinical aging research [3]. The compound's validated blood-brain barrier penetration (inferred from its central nervous system effects) and its ability to stimulate neurogenesis in senescent brains make it a strategic selection for pharmacological studies targeting cognitive rejuvenation and age-associated neurodegenerative processes [3].

Quote Request

Request a Quote for O-allyl-AP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.